N1,N4-BIS[(PHENYLCARBAMOYL)AMINO]BENZENE-1,4-DICARBOXAMIDE
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Overview
Description
2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) is a complex organic compound with the molecular formula C22H20N6O4 and a molecular weight of 432.43 g/mol This compound is characterized by its unique structure, which includes two phenylhydrazinecarboxamide groups connected by a phenylenedi(carbonyl) linker
Preparation Methods
The synthesis of 2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) typically involves the reaction of 1,4-phenylenedi(carbonyl) chloride with N-phenylhydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Scientific Research Applications
2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and causing antimicrobial effects .
Comparison with Similar Compounds
2,2’-[1,4-phenylenedi(carbonyl)]bis(N-phenylhydrazinecarboxamide) can be compared with other similar compounds, such as:
2,2’-[1,4-phenylenedi(carbonyl)]bis(N-methylhydrazinecarboxamide): This compound has a similar structure but with methyl groups instead of phenyl groups, leading to different chemical and biological properties.
1,4-phenylenedi(carbonyl)bis(N-phenylhydrazinecarboxamide): This compound has a similar backbone but lacks the 2,2’-substitution, resulting in different reactivity and applications.
N-phenylhydrazinecarboxamide: A simpler compound with only one phenylhydrazinecarboxamide group, used as a precursor in the synthesis of more complex molecules.
Properties
Molecular Formula |
C22H20N6O4 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
1-phenyl-3-[[4-[(phenylcarbamoylamino)carbamoyl]benzoyl]amino]urea |
InChI |
InChI=1S/C22H20N6O4/c29-19(25-27-21(31)23-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(30)26-28-22(32)24-18-9-5-2-6-10-18/h1-14H,(H,25,29)(H,26,30)(H2,23,27,31)(H2,24,28,32) |
InChI Key |
RXELVCJTBHGNQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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